

# Application Note: Quantification of Fenofibric Acid in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Pirifibrate	
Cat. No.:	B1209418	Get Quote

#### **Abstract**

This application note details a validated high-performance liquid chromatography (HPLC) method with UV detection for the quantitative analysis of fenofibric acid, the active metabolite of fenofibrate, in human plasma samples. The described protocol utilizes a simple and efficient liquid-liquid extraction for sample preparation and offers excellent sensitivity, accuracy, and precision. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.

### Introduction

Fenofibrate is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and mixed dyslipidemia.[1] It belongs to the fibrate class of drugs, which act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3] Upon oral administration, fenofibrate is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid.[4][5] The therapeutic effects of fenofibrate are mediated by fenofibric acid, which is responsible for lowering triglyceride levels and modulating high-density and low-density lipoprotein cholesterol.

Given that fenofibric acid is the pharmacologically active moiety, accurate and reliable quantification in plasma is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for monitoring patient compliance and therapeutic efficacy. This application note provides a detailed protocol for the determination of fenofibric acid in human plasma using a robust and validated HPLC-UV method.



# **Experimental Protocols Materials and Reagents**

- · Fenofibric Acid reference standard
- 4'-chloro-5-fluoro-2-hydroxybenzophenone (CFHB) as internal standard (IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (85%)
- Hydrochloric acid (1 M)
- · Ethyl acetate
- Control human plasma (drug-free)

#### Instrumentation

- HPLC system with UV detector
- Symmetry Shield™ RP18 column (150×4.60 mm, 5 μm)
- · Vortex mixer
- Centrifuge
- Nitrogen evaporator

### **Chromatographic Conditions**

- Mobile Phase: Acetonitrile: 0.02 M Phosphoric Acid (50:50 v/v)
- Flow Rate: 1.0 mL/min



UV Detection Wavelength: 287 nm

Column Temperature: 35°C

• Injection Volume: 180 μL

## Preparation of Standard and Quality Control (QC) Samples

Stock solutions of fenofibric acid and the internal standard (CFHB) are prepared in methanol. Calibration standards and quality control samples are prepared by spiking appropriate amounts of the working solutions into drug-free human plasma.

#### **Plasma Sample Preparation**

- To 500  $\mu L$  of plasma sample in a polypropylene tube, add 125  $\mu L$  of the internal standard solution.
- Vortex the mixture for 30 seconds.
- Add 3 mL of ethyl acetate and 1 mL of 1 M HCl.
- Vortex for 5 minutes, followed by centrifugation at 5,500 ×g for 5 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for injection into the HPLC system.

#### **Results and Discussion**

This HPLC-UV method was validated for its linearity, precision, accuracy, and recovery. The retention times for fenofibric acid and the internal standard were approximately 6.1 and 9.1 minutes, respectively.

#### **Quantitative Data Summary**

The quantitative performance of the method is summarized in the tables below.



Parameter	Result	Reference
Linearity Range	0.095 - 19.924 μg/mL	
Correlation Coefficient (r²)	> 0.98	-
Lower Limit of Quantitation (LLOQ)	0.095 μg/mL	<u>-</u>

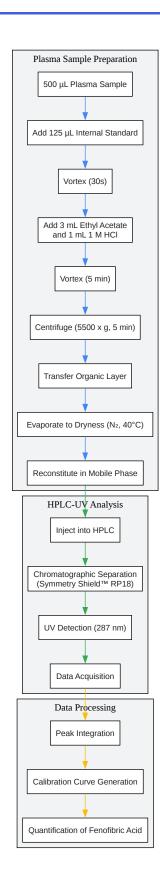
Precision (% CV)	Intra-day	Inter-day	Reference
Low QC	9.94	5.47	
Mid QC	2.45	2.14	
High QC	Not Specified	Not Specified	_

Accuracy (%)	Intra-day	Inter-day	Reference
Low QC	92.78	95.73	
Mid QC	99.97	101.99	-
High QC	Not Specified	Not Specified	-

Parameter	Result (%)	Reference
Recovery of Analyte	62.9	
Recovery of Internal Standard	78.2	_

## **Experimental Workflow Diagram**





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